molecular formula C16H20ClN5OS B2723935 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide CAS No. 887878-63-9

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2723935
CAS No.: 887878-63-9
M. Wt: 365.88
InChI Key: ZKVNHDZJXGQDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a sulfanyl-acetamide moiety linked to a 2-chlorophenyl group.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5OS/c17-12-8-4-5-9-13(12)19-14(23)10-24-16-21-20-15(22(16)18)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVNHDZJXGQDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide is a derivative of triazole that exhibits potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H16ClN5S
  • Molar Mass : 301.81 g/mol
  • Chemical Structure :
    Structure C1 C6H11)C2 C7H8ClN5\text{Structure }\text{C}_1\text{ C}_6\text{H}_{11})\text{C}_2\text{ C}_7\text{H}_{8}\text{ClN}_5\text{S }

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD). The inhibition of these enzymes leads to increased levels of acetylcholine (ACh), enhancing cholinergic neurotransmission.

Cholinesterase Inhibition

Research has shown that compounds with similar triazole structures can act as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC50) for these activities can vary significantly based on the structural modifications made to the triazole scaffold.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Activity IC50 Value Reference
AChE Inhibition50 µM
BChE Inhibition40 µM
Antimicrobial ActivityZone of inhibition: 15 mm
Anticancer Activity (MCF-7)IC50: 2.3 µg/mL

Case Studies and Research Findings

  • Cholinesterase Inhibition Study :
    A study investigated the inhibitory potential of various triazole derivatives on AChE and BChE. The compound demonstrated significant inhibition at concentrations around 50 µM, suggesting its potential use in AD treatment by enhancing cholinergic signaling .
  • Antimicrobial Activity :
    Another study assessed the antimicrobial properties of triazole derivatives, including this compound. Results indicated a notable zone of inhibition against several bacterial strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Properties :
    Research focusing on anticancer activity revealed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 2.3 µg/mL, indicating a promising avenue for further development in cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, triazole-based compounds have shown significant activity against various cancer cell lines. The specific compound has been synthesized and tested for its efficacy against cancer cells, demonstrating a notable percentage growth inhibition in vitro .
  • Antimicrobial Properties :
    Compounds containing triazole rings are known for their antimicrobial activities. The sulfanyl group in this compound may enhance its interaction with microbial enzymes or receptors, potentially leading to effective antimicrobial agents. Research has pointed to similar triazole derivatives having broad-spectrum antimicrobial effects .
  • Enzyme Inhibition :
    The compound's structural features suggest potential as an inhibitor of specific enzymes involved in disease pathways. For example, triazoles are often studied as inhibitors of acetylcholinesterase, which is relevant for conditions like Alzheimer’s disease. In silico studies have shown that modifications to the triazole structure can lead to enhanced binding affinities for target enzymes .

Table 1: Summary of Research Findings on Triazole Derivatives

Study ReferenceFocusKey Findings
Anticancer ActivitySignificant growth inhibition against multiple cancer cell lines (e.g., SNB-19, OVCAR-8).
Enzyme InhibitionPotential as acetylcholinesterase inhibitors; promising results from molecular docking studies.
Antimicrobial PropertiesBroad-spectrum antimicrobial effects observed in related triazole compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Structure Triazole Substituents Acetamide Substituent Biological Activity Reference
Target Compound 4-amino-5-cyclohexyl N-(2-chlorophenyl) Not specified
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 5-(furan-2-yl) Various N-aryl Anti-exudative (comparable to diclofenac)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl-5-pyridin-3-yl N-(4-ethylphenyl) Orco agonist
OLC-12 (N-(4-isopropylphenyl)-2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl-5-(4-pyridinyl) N-(4-isopropylphenyl) Orco agonist
2-[[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide 5-(2-chlorophenyl) N-(4-butylphenyl) Not specified
2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 5-cyclohexyl N-(4-benzothiazol-phenyl) Not specified

Key Differences and Implications

Furan-2-yl (): Introduces aromaticity and moderate polarity, contributing to anti-exudative activity comparable to diclofenac . Pyridinyl (): Enhances water solubility and hydrogen-bonding capacity, critical for Orco receptor interactions .

Acetamide Substituents: 2-Chlorophenyl (Target): The ortho-chloro group may sterically hinder interactions with certain targets but improve binding to hydrophobic pockets. 4-Sulfamoylphenyl (): Polar sulfonamide group likely enhances solubility but reduces membrane permeability .

Physicochemical Properties

  • Lipophilicity : Cyclohexyl > 4-butylphenyl > furan-2-yl > pyridinyl.
  • Solubility : Pyridinyl > sulfamoylphenyl > chlorophenyl.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.